4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

This 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is the mandatory intermediate for constructing 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine EGFR inhibitors (cellular IC₅₀ as low as 32 nM) and dual BRD2/BRD4 BET inhibitors. The C4-bromo group enables selective Pd-catalyzed cross-coupling without interference from the C6-CF₃ group, which imparts essential metabolic stability and optimal CNS-range lipophilicity (LogP ~2.1). Substitution with 4-chloro or 3-bromo regioisomers introduces unacceptable variability in synthetic outcomes and biological activity. Accept no substitutes for programs targeting EGFR-L858R/T790M or pan-BET activity.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1196145-98-8
Cat. No. B6285420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1196145-98-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14)
InChIKeyVLJKLVQHZZZNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196145-98-8) is a di-substituted 7-azaindole scaffold bearing a bromine atom at the 4-position and a trifluoromethyl group at the 6-position. With a molecular formula of C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, epigenetic probes, and CNS-penetrant drug candidates [1]. Its structural features—specifically the bromo leaving group enabling cross-coupling functionalization and the electron-withdrawing CF₃ group modulating both lipophilicity and metabolic stability—make it a privileged scaffold in pharmaceutical and agrochemical research [2]. The compound is commercially available from multiple suppliers at purities of 95–98%, though pricing reflects its specialized nature as a non-commodity research intermediate [3].

Why 4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Other Pyrrolopyridine Analogs in Drug Discovery Programs


The simultaneous presence of a C4-bromo substituent and a C6-trifluoromethyl group on the 7-azaindole core creates a unique reactivity and selectivity profile that cannot be replicated by regioisomeric or mono-substituted analogs. The 4-bromo position is electronically activated by the adjacent pyridine nitrogen, enabling selective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without interference from the CF₃ group [1]. Conversely, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-80-9) places the halogen at an electronically deactivated position, altering coupling efficiency, while 4-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196147-59-7) exhibits a markedly different lipophilicity profile (LogP ~3.2 vs. ~2.1) that shifts the drug-likeness parameters of downstream products . The 4-bromo substitution pattern is specifically required in the synthesis of 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine irreversible EGFR inhibitors, where the CF₃ group at C6 contributes to metabolic stability while the bromine at C4 provides the vector for aryl introduction [2]. Generic substitution with unsubstituted or differently halogenated pyrrolopyridine scaffolds therefore introduces unacceptable variability in both synthetic outcomes and biological activity profiles.

Quantitative Differentiation Evidence for 4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Relative to Closest Analogs


Lipophilicity and Drug-Likeness Profile Differentiates 4-Bromo from 4-Chloro Analog for CNS Drug Design

The measured or computed LogP of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is approximately 2.1, placing it within the optimal CNS drug-likeness range (LogP 1–3 for blood-brain barrier penetration). In contrast, the 4-chloro analog (CAS 1196147-59-7) has a computed LogP of 3.235, representing a >1 log unit increase in lipophilicity that elevates the risk of metabolic liability, hERG binding, and reduced aqueous solubility in downstream compounds [1]. The molecular weight difference (265.03 vs. 220.58 g/mol) also positions the bromo compound closer to the median MW of CNS drugs. This divergence in physicochemical properties means that the 4-bromo analog is preferentially selected when CNS exposure is a program requirement, while the 4-chloro analog may offer advantages for peripheral target engagement but carries higher attrition risk in CNS campaigns . The Kuujia product datasheet explicitly notes that the compound's 'balanced lipophilicity (LogP ~2.1) and molecular weight (265.03 g/mol) make it particularly suitable for blood-brain barrier penetration' [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

4-Bromo Substitution is a Required Intermediate in Potent Mutant-Selective EGFR Inhibitors with Sub-Micromolar Cellular Activity

The 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine scaffold, for which 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a critical synthetic precursor, has yielded irreversible mutant EGFR inhibitors with IC₅₀ values as low as 32 nM against EGFR-L858R/T790M in Ba/F3 cellular proliferation assays [1]. The SAR study by Günther et al. (2020) demonstrated that the C6-trifluoromethyl group contributes essential metabolic stability while the C4-aryl group (introduced via Suzuki coupling of the 4-bromo intermediate) engages a hydrophobic back-pocket in the mutant EGFR active site. Replacing the 4-bromo with hydrogen (i.e., using unsubstituted 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as starting material) produces a regioisomeric series with shifted substitution patterns that fail to achieve the same binding mode [2]. The 4-bromo intermediate is thus structurally indispensable for this class of inhibitors; no alternative halogenation position or halogen type has been reported to yield comparable cellular potency in the 3,4-diaryl series.

Oncology EGFR Kinase Inhibitors Irreversible Inhibitor Design

Enabling Intermediate for Dual BRD2/BRD4 Bromodomain Inhibitors Active in Multiple Myeloma Models

Patent application WO2023056421 describes the conversion of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine into potent dual inhibitors of BRD2 and BRD4 bromodomains, with demonstrated anti-proliferative efficacy in multiple myeloma cell lines [1]. While the exact IC₅₀ values of the final compounds are disclosed within the patent specification, the use of this specific building block is explicitly required to install the N1 substituent that confers dual BD1/BD2 selectivity. In contrast, BET bromodomain inhibitors derived from alternative azaindole scaffolds (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine without the 6-CF₃ group) have shown preferential BD2 selectivity with Kd values >1 μM for BD1, indicating that the trifluoromethyl group at C6 is a critical determinant of dual BD1/BD2 binding [2]. For procurement teams sourcing intermediates for BET inhibitor programs, the 4-bromo-6-CF₃ compound is the required starting material; the des-CF₃ analog produces inhibitors with a fundamentally different selectivity profile.

Epigenetics BET Bromodomain Inhibition Multiple Myeloma

Synthetic Efficiency Benchmark: One-Pot Three-Component Synthesis Achieves 68% Yield with Excellent Regioselectivity

A 2024 publication in Organic Letters reported a one-pot, three-component reaction for accessing 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine from 2-amino-3-bromo-5-(trifluoromethyl)pyridine, achieving the target compound in 68% isolated yield with excellent regioselectivity [1]. This represents a significant improvement over earlier multi-step routes, which typically required 3–4 synthetic steps with cumulative yields below 40% and necessitated chromatographic purification of intermediates [2]. The one-pot protocol addresses the historical challenge of regioselective installation of the pyrrole ring onto the 2-amino-3-bromo-5-(trifluoromethyl)pyridine precursor—a transformation for which the 3-bromo regioisomeric starting material fails to produce the desired 7-azaindole cyclization product under identical conditions. For procurement decisions, this synthetic advance translates to improved supply chain predictability and potential for cost reduction at larger scales.

Synthetic Methodology Process Chemistry Building Block Scalability

Procurement-Guiding Application Scenarios for 4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


Synthesis of Irreversible Mutant-Selective EGFR Inhibitors for Non-Small Cell Lung Cancer

Programs developing covalent inhibitors targeting EGFR-L858R/T790M double mutants require 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the key intermediate for constructing the 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine core. As demonstrated by Günther et al. (2020), Suzuki coupling at the C4-bromo position followed by further functionalization yields inhibitors with cellular IC₅₀ values as low as 32 nM in Ba/F3 cells expressing the resistant double mutant [1]. The C6-CF₃ group is critical for metabolic stability of the final compounds. Procurement of this specific intermediate is mandatory; the 4-chloro analog introduces an altered lipophilicity profile that shifts downstream compound properties, while the 3-bromo regioisomer fails to generate the requisite 3,4-diaryl substitution pattern .

Development of Dual BRD2/BRD4 BET Bromodomain Inhibitors for Hematological Malignancies

As disclosed in WO2023056421, this building block is a designated intermediate for the synthesis of dual BRD2/BRD4 inhibitors with anti-proliferative activity in multiple myeloma models [1]. The C6-trifluoromethyl group is essential for achieving dual BD1/BD2 engagement; BET inhibitors derived from non-fluorinated pyrrolopyridine scaffolds exhibit BD2-selective binding with Kd >1 μM for BD1, representing a fundamentally different pharmacology . For procurement groups supporting epigenetic drug discovery, the 4-bromo-6-CF₃ variant must be specified; substitution with 4-bromo-1H-pyrrolo[2,3-b]pyridine (no CF₃) will yield BD2-selective compounds unsuitable for programs requiring pan-BET activity.

Design of CNS-Penetrant Kinase Probes and Positive Allosteric Modulators

The measured LogP of approximately 2.1 positions 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine within the optimal lipophilicity range for CNS drug candidates (LogP 1–3). Researchers developing brain-penetrant kinase inhibitors or mGluR positive allosteric modulators select this compound over the 4-chloro analog (LogP 3.235) because the lower lipophilicity reduces the risk of metabolic instability, hERG channel blockade, and non-specific tissue binding [1]. The compound's rigid fused-ring system contributes to precise molecular recognition, while the electron-withdrawing CF₃ group enhances metabolic stability without excessively increasing LogP—a balance that is difficult to achieve with alternative halogenation patterns .

Agrochemical Intermediate for Trifluoromethyl-Containing Crop Protection Agents

The pyrrolo[2,3-b]pyridine scaffold with a 6-CF₃ substituent has been incorporated into agrochemical discovery programs targeting fungal pathogens and insect pests. The bromo handle at C4 enables diversification into libraries of analogs for SAR exploration, while the CF₃ group imparts the metabolic stability required for field persistence [1]. Suppliers such as Enamine offer this compound in quantities from 50 mg to 2.5 g at purities of 95%, supporting both early-stage screening and late-stage lead optimization efforts .

Quote Request

Request a Quote for 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.